molecular formula C22H29N3O3S2 B2739357 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 361366-48-5

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2739357
CAS No.: 361366-48-5
M. Wt: 447.61
InChI Key: BGVMPABRJTVSSH-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H29N3O3S2 and its molecular weight is 447.61. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c1-14-4-9-19-20(11-14)29-22(23-19)24-21(26)17-5-7-18(8-6-17)30(27,28)25-12-15(2)10-16(3)13-25/h5-8,14-16H,4,9-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVMPABRJTVSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is notable for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.

  • Molecular Formula : C22H25N3O3S2
  • Molecular Weight : 443.58 g/mol
  • CAS Number : 1215834-79-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core : This is achieved through the reaction of 4-aminobenzamide with appropriate reagents.
  • Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides under basic conditions are employed.
  • Attachment of the Piperidine Ring : This is accomplished via nucleophilic substitution where the piperidine derivative reacts with the sulfonylated benzamide.
  • Formation of the Benzothiazole Ring : Cyclization reactions involving suitable precursors lead to the formation of the benzothiazole structure.

Antiviral Activity

Research indicates that compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide exhibit significant antiviral properties. For instance, aminomethylbenzamides have been identified as potent entry inhibitors against viruses like Ebola and Marburg . The mechanism involves targeting viral entry processes, which could be relevant for this compound as well.

Anticancer Potential

Preliminary studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds were tested against human colon cancer cells (HCT116 and HT29) and exhibited dose-dependent cytotoxicity . The specific activity of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide in this context remains to be fully elucidated but suggests a potential avenue for therapeutic development.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • The sulfonyl group may facilitate binding to enzymes or receptors involved in cellular signaling pathways.
  • The piperidine ring and the benzothiazole moiety are likely critical for the compound's pharmacological effects by modulating receptor activity or enzyme inhibition.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHCT11612.5
Compound BHT298.3
Compound CCa9-2215.0
4-(Aminomethyl)benzamideEBOV-infected cellsEC50 = 2.83

Table 2: Antiviral Activity Comparison

Compound NameTarget VirusEC50 (µM)Reference
CBS1118Ebola2.83
Compound DMarburg<1

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